Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Lipophilicity Drug-likeness Membrane permeability

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1421604-37-6) is a conformationally constrained β-amino acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a benzyl ester at position 2 and a free 3-amino group, supplied as the hydrochloride salt. The compound exhibits a computed LogP of 2.525, topological polar surface area (TPSA) of 52.32 Ų, and a fraction of sp³-hybridized carbons (Fsp3) of 0.533, placing it within favorable drug-like physicochemical space.

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
CAS No. 1421604-37-6
Cat. No. B1378629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
CAS1421604-37-6
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H
InChIKeyKOZPRJVBEUWLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride (CAS 1421604-37-6): A Constrained Bicyclic Amino Acid Building Block for Medicinal Chemistry and Peptide Design


Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1421604-37-6) is a conformationally constrained β-amino acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a benzyl ester at position 2 and a free 3-amino group, supplied as the hydrochloride salt [1]. The compound exhibits a computed LogP of 2.525, topological polar surface area (TPSA) of 52.32 Ų, and a fraction of sp³-hybridized carbons (Fsp3) of 0.533, placing it within favorable drug-like physicochemical space [2]. It serves as a rigid bicyclic building block for peptidomimetic design, serving as a benzene or cycloalkane isostere with defined exit vector geometry [3].

Why Benzyl 3-Aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride Cannot Be Replaced by Methyl, Ethyl, or Free Acid Analogs in Constrained-Peptide and Isostere Programs


Within the 3-aminobicyclo[2.2.1]heptane-2-carboxylate series, the ester substituent governs lipophilicity, membrane permeability potential, and synthetic utility. The benzyl ester (LogP = 2.525) is approximately 10–100× more lipophilic than the methyl ester (LogP = 1.278), ethyl ester (LogP = 1.345), and free carboxylic acid (LogP = −1.966) [1]. At physiological pH 7.4, the benzyl ester hydrochloride exhibits a LogD of 0.020, whereas the free acid hydrochloride displays a LogD of −1.967, a difference of nearly two log units that directly impacts passive membrane partitioning [2][3]. Furthermore, the benzyl ester provides orthogonal deprotection via catalytic hydrogenolysis—a cleavage mode fully compatible with acid-labile Boc and base-labile Fmoc protecting groups—unlike methyl or ethyl esters that require saponification and risk epimerization at the α-carbon [4]. Simple replacement with another ester or the free acid would alter both the physicochemical profile and the synthetic route feasibility, undermining structure–activity relationship (SAR) reproducibility in programs dependent on this specific building block.

Quantitative Differentiation Evidence for Benzyl 3-Aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride Versus Its Closest Ester and Acid Analogs


LogP-Driven Lipophilicity Advantage: Benzyl Ester vs. Methyl, Ethyl, and Free Acid Comparators

The benzyl ester exhibits a computed LogP of 2.525 , substantially exceeding that of the methyl ester (LogP = 1.278) [1], the ethyl ester (LogP = 1.3447) , and the free carboxylic acid hydrochloride (LogP = −1.966) [2]. The ΔLogP of +1.247 to +1.180 versus the alkyl esters translates to an approximately 15–18× increase in octanol–water partition coefficient, while the ΔLogP of +4.491 versus the free acid represents a >30,000× difference in predicted partitioning behavior.

Lipophilicity Drug-likeness Membrane permeability

Physiological LogD Comparison: Benzyl Ester Hydrochloride vs. Free Acid Hydrochloride at pH 7.4

At pH 7.4, the benzyl ester hydrochloride exhibits a LogD of 0.020 (near-neutral partitioning), whereas the free 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride shows a strongly negative LogD of −1.967 [1][2]. The ΔLogD₇.₄ of +1.987 units indicates that the benzyl ester is approximately 97× more favorably distributed into the organic phase at physiological pH, a critical parameter for predicting passive gastrointestinal absorption and blood–brain barrier penetration.

Distribution coefficient Physicochemical profiling ADME

Fsp3 Drug-Likeness: Bicyclo[2.2.1]heptane Scaffold Surpasses Approved Drug Mean

The Fsp3 (fraction of sp³-hybridized carbons) for benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is 0.533 [1]. This exceeds the mean Fsp3 of 0.47 reported for 1,179 approved drugs [2], indicating that the bicyclo[2.2.1]heptane core confers a higher degree of three-dimensional saturation than the average marketed therapeutic. In contrast, the simple benzene isostere that this scaffold replaces in medicinal chemistry programs has an Fsp3 of 0. By providing a saturated, three-dimensional alternative to planar aromatic rings, the bicyclo[2.2.1]heptane framework directly addresses the documented correlation between higher Fsp3 and improved clinical success rates [2].

Fraction sp3 Drug-likeness Scaffold complexity

Orthogonal Protecting Group Strategy: Benzyl Ester Provides Hydrogenolytic Cleavage Distinct from Acid/Base-Labile Esters

The benzyl ester can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-labile (Boc, tert-butyl ether) and base-labile (Fmoc) protecting groups intact [1][2]. In contrast, the methyl and ethyl ester comparators require basic hydrolysis (NaOH or LiOH), which simultaneously cleaves Fmoc groups and risks epimerization at the α-position of the bicyclic amino acid scaffold. This orthogonality has been explicitly demonstrated on norbornane-based peptide scaffolds, where benzyl ester hydrogenolysis proceeded without racemization or side reactions in the peptide chain [2].

Protecting group orthogonality Peptide synthesis Hydrogenolysis

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 1421604-37-6, MW 281.78) provides protonation of the 3-amino group, increasing aqueous solubility relative to the neutral free base form (CAS 1379260-63-5, MW 245.32) . The free base version is listed as a distinct CAS entity with identical purity specification (95%), but the hydrochloride salt is the predominant commercial form stocked by multiple vendors (AKSci, ChemScene, CymitQuimica) specifically for its improved handling characteristics and long-term storage stability under ambient conditions .

Salt form Solubility Solid-state handling

Recommended Research and Procurement Applications for Benzyl 3-Aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride


Constrained Peptidomimetic Design Requiring Orthogonal Carboxyl Protection

Programs synthesizing conformationally constrained peptides incorporating a bicyclo[2.2.1]heptane β-amino acid residue benefit from the benzyl ester's orthogonal hydrogenolytic deprotection. Unlike methyl or ethyl esters that require basic hydrolysis (incompatible with Fmoc-based solid-phase peptide synthesis), the benzyl ester can be cleaved under neutral H₂/Pd-C conditions without epimerization at the C2 stereocenter, as validated on norbornane scaffolds [1]. The hydrochloride salt form ensures the free 3-amino group is immediately available for coupling without an additional neutralization step.

Benzene Isostere Replacement in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The bicyclo[2.2.1]heptane core serves as a saturated, three-dimensional isostere of a para-substituted benzene ring, with an Fsp3 of 0.533 exceeding the approved drug mean of 0.47 [2]. The benzyl ester's elevated LogP (2.525) compared to the free acid (LogP = −1.966) makes it the appropriate form for cell-based screening, where passive membrane permeability is required. The defined exit vector geometry of the bicyclo[2.2.1]heptane scaffold has been characterized alongside other bicyclo[m.n.k]alkane isosteres, providing quantitative EVP parameters for structure-based design [3].

Synthesis of Aminobicyclo[2.2.1]heptane-Derived Pharmaceutical Intermediates and Probes

As a protected form of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, the benzyl ester hydrochloride enables late-stage diversification via the free 3-amino group (e.g., amidation, sulfonylation, reductive alkylation) while the benzyl ester remains intact. This chemoselectivity is not achievable with the free acid form, where both amino and carboxyl groups would compete for electrophiles. The hydrochloride salt's enhanced solubility facilitates homogeneous reaction conditions in organic solvents such as DMF and DCM, improving reproducibility in multi-step synthetic sequences .

LAT1 Transporter Probe Development Using Constrained Amino Acid Scaffolds

The 3-amino substitution pattern on the bicyclo[2.2.1]heptane scaffold is structurally distinct from the clinically studied LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, IC₅₀ = 131.5 µM against L-leucine uptake) . The benzyl ester's increased lipophilicity (LogP 2.525 vs. BCH LogP = −1.64) may enhance blood–brain barrier penetration for CNS-targeted amino acid transporter studies, and the orthogonal 3-amino position offers a distinct vector for structure–activity relationship exploration not accessible from the 2-amino series. Programs investigating LAT1-mediated drug delivery or metabolic reprogramming in oncology should consider the 3-amino-bicyclo[2.2.1]heptane scaffold as a differentiated chemotype.

Quote Request

Request a Quote for Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.